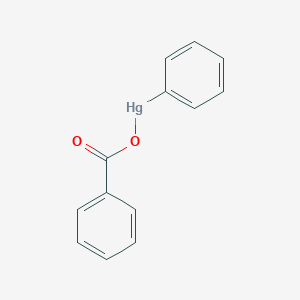
Phenylmercury benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylmercury benzoate, also known as this compound, is a useful research compound. Its molecular formula is C13H10HgO2 and its molecular weight is 398.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84248. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agricultural Applications
Phenylmercury benzoate has been employed as a fungicide and preservative in agricultural settings. Its effectiveness against fungal pathogens makes it valuable for protecting crops, particularly in the treatment of seeds and post-harvest storage.
- Fungicide : The compound is used to control fungal diseases in crops, enhancing yield and quality. It acts by inhibiting fungal growth through disruption of cellular processes.
- Seed Treatment : this compound is applied to seeds to prevent fungal infections that can compromise germination and plant health.
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as an antimicrobial agent. It is utilized in formulations requiring preservation against bacterial and fungal contamination.
- Preservative in Ocular Preparations : The compound is included in eye drops and other ocular formulations to extend shelf life and ensure sterility.
- Topical Formulations : It is also found in creams and ointments, where it provides antibacterial properties, particularly in concentrations below 0.01% to minimize toxicity risks.
Industrial Applications
This compound is utilized in various industrial processes due to its chemical properties.
- Chemical Intermediate : It serves as a precursor for synthesizing other phenylmercury compounds, which can be used in diverse applications ranging from plastics to coatings.
- Research Chemical : In laboratory settings, phenylmercury compounds are used for studying mercury's biological effects and mechanisms of toxicity.
Toxicological Considerations
Despite its applications, this compound poses significant health risks due to mercury's toxic nature. The following points summarize key toxicological findings:
- Absorption and Metabolism : Organic mercury compounds like this compound are lipid-soluble and can be readily absorbed through the gastrointestinal tract, leading to systemic exposure .
- Health Risks : Exposure has been linked to neurotoxicity, renal damage, and potential carcinogenic effects . Regulatory agencies have classified phenylmercury compounds as hazardous substances due to their toxic profiles.
- Regulatory Status : In many jurisdictions, phenylmercury compounds are subject to strict regulations regarding their use due to their potential health impacts .
Case Study 1: Agricultural Use
A study conducted on the application of this compound as a seed treatment demonstrated significant reductions in fungal infections compared to untreated controls. This led to improved germination rates and crop yields.
Case Study 2: Pharmaceutical Efficacy
In a clinical evaluation of ocular preparations containing this compound, researchers found that formulations maintained sterility over extended periods without adverse effects on ocular tissues when used within recommended concentrations.
特性
CAS番号 |
94-43-9 |
|---|---|
分子式 |
C13H10HgO2 |
分子量 |
398.81 g/mol |
IUPAC名 |
benzoyloxy(phenyl)mercury |
InChI |
InChI=1S/C7H6O2.C6H5.Hg/c8-7(9)6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h1-5H,(H,8,9);1-5H;/q;;+1/p-1 |
InChIキー |
ZXFQZMVPEYERPI-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(=O)O[Hg]C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)[Hg+] |
Key on ui other cas no. |
94-43-9 |
ピクトグラム |
Corrosive; Acute Toxic; Health Hazard |
同義語 |
Phenyl mercuric benzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















